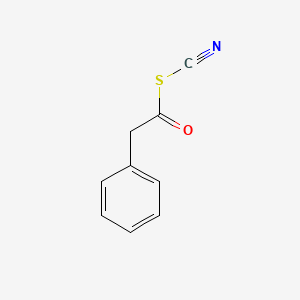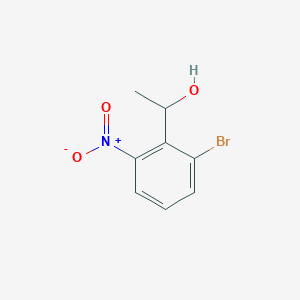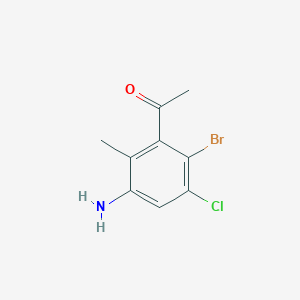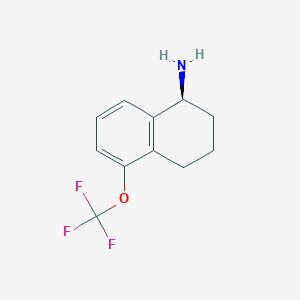
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a trifluoromethyl group attached to a dihydroquinazolinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-chlorobenzonitrile, which serves as the starting material.
Cyclization Reaction: The starting material undergoes a cyclization reaction with trifluoroacetic anhydride in the presence of a base such as sodium hydride. This step forms the quinazolinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent to introduce the hydroxy group at the 4-position.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, trifluoromethylating agents.
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxo-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one.
Reduction: Formation of 6-chloro-4-amino-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
6-Chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can be compared with other similar compounds in the quinazolinone family, such as:
6-Chloro-4-hydroxyquinazolin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one:
6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Lacks both the hydroxy and trifluoromethyl groups, leading to distinct differences in its chemical behavior and uses.
The presence of the chloro, hydroxy, and trifluoromethyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6ClF3N2O2 |
|---|---|
Poids moléculaire |
266.60 g/mol |
Nom IUPAC |
6-chloro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C9H6ClF3N2O2/c10-4-1-2-6-5(3-4)8(17,9(11,12)13)15-7(16)14-6/h1-3,17H,(H2,14,15,16) |
Clé InChI |
CBMNTCUQTATQDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(NC(=O)N2)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)





![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)



